molecular formula C24H29NO2 B192801 Dehydrodeoxy donepezil CAS No. 120013-45-8

Dehydrodeoxy donepezil

Cat. No. B192801
M. Wt: 363.5 g/mol
InChI Key: WEXHLNQRFRJSQX-UHFFFAOYSA-N
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Description

Dehydrodeoxy donepezil, also known as DDD, is a synthetic compound that is used in many scientific research applications. It is an analogue of the drug donepezil, which is used to treat Alzheimer’s disease. DDD is an important tool for researchers, as it can be used to study the effects of donepezil on the brain and body.

Scientific research applications

  • Neuroprotective Effects in Alzheimer's Disease

    Donepezil, from which Dehydrodeoxy donepezil is derived, has shown promise in treating Alzheimer's disease. It is a potent acetylcholinesterase inhibitor used in Alzheimer's therapy and exhibits neuroprotective effects against ischemic damage, N-methyl-d-aspartate (NMDA) excitotoxicity, and amyloid-beta (Abeta) toxicity in rat brain primary cultured neurons. These effects are independent of acetylcholinesterase inhibition and NMDA receptor antagonism, suggesting a protective effect against progressive degeneration of brain neuronal cells in Alzheimer's disease (Akasofu et al., 2008).

  • Treatment of Mild Cognitive Impairment

    Donepezil has been studied as an early intervention for mild cognitive impairment, which is essentially the prodromal phase of Alzheimer's disease. However, the findings for donepezil in this regard are less clear compared to its effects in more advanced stages of Alzheimer's disease (Blacker, 2005).

  • Protection Against Oxygen-Glucose Deprivation in Neurons

    Donepezil has shown a protective effect against oxygen-glucose deprivation-induced injury to rat primary cultured cerebral cortical neurons. This effect is independent of the muscarinic and nicotinic cholinergic systems, indicating its potential in protecting against ischemic cerebrovascular disease and Alzheimer's disease (Akasofu et al., 2003).

  • Multitarget Drug Candidates for Alzheimer's Disease

    Deoxyvasicinone-donepezil hybrids, a series related to donepezil, have been synthesized and evaluated as potential multitarget inhibitors for Alzheimer's disease. These hybrids demonstrated moderate to potent inhibition of hAChE, BACE1, and Aβ1-42 aggregation, with some exhibiting remarkable neuroprotective activity against Aβ1-42-induced damage in SH-SY5Y cells (Du et al., 2019).

  • Reduction in Basal Forebrain Atrophy Progression

    Donepezil treatment in prodromal Alzheimer’s disease patients has been shown to reduce the rate of atrophy in the basal forebrain cholinergic system (BFCS), suggesting its efficacy in the early stages of Alzheimer's disease (Cavedo et al., 2017).

  • Interaction with σ1 Protein

    Donepezil's interaction with the σ1 protein, rather than N-Methyl-d-aspartate (NMDA) receptor, is involved in its pharmacological actions. Donepezil displayed antidepressant-like activity in behavioral tasks through this interaction, suggesting a role beyond cholinesterase inhibition (Maurice et al., 2006).

properties

IUPAC Name

1-benzyl-4-[(5,6-dimethoxy-1H-inden-2-yl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO2/c1-26-23-15-21-13-20(14-22(21)16-24(23)27-2)12-18-8-10-25(11-9-18)17-19-6-4-3-5-7-19/h3-7,13,15-16,18H,8-12,14,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXHLNQRFRJSQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=C(CC2=C1)CC3CCN(CC3)CC4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40152653
Record name Dehydrodeoxy donepezil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dehydrodeoxy donepezil

CAS RN

120013-45-8
Record name Dehydrodeoxy donepezil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120013458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dehydrodeoxy donepezil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEHYDRODEOXY DONEPEZIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG0F70BY09
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Di Marcantonio, C Bertelkamp, N van Bel, TE Pronk… - Chemosphere, 2020 - Elsevier
Biological treatment processes have the potential to remove organic micropollutants (OMPs) during water treatment. The OMP removal capacity of conventional drinking water treatment …
Number of citations: 29 www.sciencedirect.com
C Di Marcantonio - 2020 - iris.uniroma1.it
… Figure 40 Spectra similarity plots of Dehydrodeoxy donepezil (PC, upper spectrum) and 120013-45-8BTM00001 (TP, lower spectrum) ...........................................................................................…
Number of citations: 0 iris.uniroma1.it

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